2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide
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Overview
Description
2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide is an organic compound characterized by the presence of an amino group, a chlorinated phenyl ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroacetophenone and methylamine.
Formation of Intermediate: 3-chloroacetophenone undergoes a reductive amination with methylamine to form N-methyl-3-chloroacetophenone.
Acetamide Formation: The intermediate is then reacted with acetic anhydride to introduce the acetamide group, yielding N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide.
Amination: Finally, the compound is aminated using ammonia or an amine source to introduce the amino group, resulting in this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The chlorinated phenyl ring is susceptible to nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In organic synthesis, 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide serves as a building block for more complex molecules
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug development. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial effects, although specific studies are required to confirm these activities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide exerts its effects depends on its interaction with biological targets. The amino group and chlorinated phenyl ring may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-[1-(4-chloro-phenyl)-ethyl]-N-methyl-acetamide: Similar structure but with the chlorine atom in the para position.
2-Amino-N-[1-(3-bromo-phenyl)-ethyl]-N-methyl-acetamide: Bromine substituent instead of chlorine.
2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-ethyl-acetamide: Ethyl group instead of methyl group on the nitrogen atom.
Uniqueness
2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide is unique due to the specific positioning of the chlorine atom on the phenyl ring and the methyl group on the nitrogen atom. These structural features influence its reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-amino-N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8(14(2)11(15)7-13)9-4-3-5-10(12)6-9/h3-6,8H,7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRAPOXSOCWRRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N(C)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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